8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Structural Analysis and Binding Studies
A study on a purine derivative structurally related to the compound , focusing on its interaction with herpes simplex virus thymidine kinase, utilized transferred NOE experiments and molecular dynamics simulations. This research provided insight into the conformational preferences of the compound when bound to the enzyme, highlighting its potential for antiviral activity analysis (Czaplicki et al., 1996).
Chemical Synthesis and Modification
Efforts in chemical synthesis have led to the creation of novel compounds with potential therapeutic applications. One such example includes the synthesis of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity. This work underscores the chemical versatility of the purine scaffold for generating compounds with potential antidepressant and anxiolytic effects (Zagórska et al., 2016).
Luminescent Sensor Development
Research on 1,8-oxybis(ethyleneoxyethyleneoxy)anthracene-9,10-dione demonstrated its capability as a luminescent sensor for hydronium ions, suggesting applications in detecting common oxoacids. This study highlights the potential of purine derivatives in sensor technology, offering a new avenue for the development of diagnostic tools (Young et al., 1997).
Antimicrobial Activity
The exploration of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones synthesized from various intermediates has led to the identification of compounds with antimicrobial activity. This research underscores the potential of such compounds in developing new antimicrobial agents, with a focus on structure-activity relationships to optimize their efficacy (Sharma et al., 2004).
Novel Synthesis Methods
Innovations in synthesis methods have been reported, such as the novel and highly efficient synthesis of 3-(alkyl/benzylthio)-9b-hydroxy-1H-imidazo[5,1-a]isoindole-1,5(9bH)-dione derivatives. These methodologies offer new pathways for creating complex molecules with potential biological activity, expanding the toolbox for chemical synthesis in medicinal chemistry (Jamaleddini & Mohammadizadeh, 2017).
Mechanism of Action
Mode of Action
Given its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
Its hydroxyethoxy groups suggest it may have good water solubility, which could potentially enhance its bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors affect this compound are currently unknown .
Properties
IUPAC Name |
6-[2-(2-hydroxyethoxy)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4/c1-8-9(2)19-10-11(17(3)14(22)16-12(10)21)15-13(19)18(8)4-6-23-7-5-20/h20H,4-7H2,1-3H3,(H,16,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZGZJWFUJKKNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCOCCO)N(C(=O)NC3=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.